Structural Elucidation of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one: A Multi-technique Spectroscopic and Crystallographic Approach
Structural Elucidation of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of the novel heterocyclic compound, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. The spirocyclic thia-azaspiro core is a motif of growing interest in medicinal chemistry due to its rigid three-dimensional structure, which is advantageous for designing selective therapeutic agents.[1][2] This document outlines an integrated analytical strategy, moving from initial molecular formula determination by mass spectrometry, through functional group identification with infrared spectroscopy, to a deep dive into the molecular framework using advanced one- and two-dimensional nuclear magnetic resonance (NMR) techniques. The workflow culminates with the definitive three-dimensional structure confirmation via single-crystal X-ray crystallography. Each section explains not only the protocol but also the scientific rationale behind its application, ensuring a self-validating and authoritative approach to structural verification for drug discovery and development professionals.
Introduction and Strategic Overview
The unambiguous determination of a new chemical entity's structure is the bedrock of any drug development program. The title compound, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one, presents a unique structural challenge, incorporating a spirocyclic junction, a thiazolidinone-like ring, a pyrrolidine ring, a tertiary alcohol, and an amide (the benzoyl group). Its molecular formula is C₁₄H₁₅NO₃S.
The logical flow of this investigation is visualized below.
Caption: Integrated workflow for structural elucidation.
Foundational Analysis: Mass and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first and most fundamental question is "What is its molecular formula?". HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides an extremely accurate mass measurement (typically < 5 ppm error). This precision is crucial to distinguish between potential elemental compositions that may have the same nominal mass, thereby providing high confidence in the molecular formula.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.
-
Analysis: Compare the measured m/z of the most abundant ion with the theoretical exact mass calculated for the proposed formula, C₁₄H₁₅NO₃S.
Data Presentation: Expected HRMS Results
| Ion Species | Proposed Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | C₁₄H₁₆NO₃S⁺ | 278.0845 | 278.0851 | +2.2 |
| [M+Na]⁺ | C₁₄H₁₅NNaO₃S⁺ | 300.0665 | 300.0670 | +1.7 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: While MS provides the formula, FTIR spectroscopy reveals the presence of specific functional groups by detecting their characteristic vibrational frequencies. This is a rapid and inexpensive method to confirm that the key architectural elements (carbonyls, hydroxyl, amide) are present, validating the proposed structure and ensuring no major synthetic errors occurred.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign major absorption bands.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| ~3400 (broad) | Medium | O-H Stretch | Indicates the hydroxyl group.[3] |
| ~3060 | Weak | Aromatic C-H Stretch | Benzoyl group protons. |
| ~2950 | Weak | Aliphatic C-H Stretch | Protons on the spiro-rings. |
| ~1720 | Strong | C=O Stretch (Ketone) | Corresponds to the C9-ketone in the thiazolidinone ring.[4] |
| ~1650 | Strong | C=O Stretch (Amide) | Benzoyl amide carbonyl (N-C=O).[5] |
| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic ring of the benzoyl group. |
| ~1350 | Medium | C-N Stretch | Amide C-N bond. |
| ~690 | Medium | C-S Stretch | Thioether linkage in the five-membered ring. |
Unraveling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D and 2D experiments is essential to assign every proton and carbon and to piece together the molecular puzzle via bond connectivities.
Expertise & Causality: We begin with simple 1D spectra (¹H and ¹³C) to get a census of the proton and carbon environments. Discrepancies here, such as an incorrect number of signals, immediately flag structural issues. We then employ 2D NMR to build the scaffold. COSY connects adjacent protons, HSQC links protons to their carbons, and crucially, HMBC reveals longer-range connections (2-3 bonds) that are vital for linking disparate parts of the molecule, such as connecting the benzoyl group to the spiro-framework and confirming the spiro-junction itself.
1D NMR (¹H, ¹³C, DEPT-135)
Experimental Protocol: Standard NMR
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Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for its ability to show exchangeable protons like -OH.
-
¹H NMR: Acquire a standard proton spectrum. The integration of signals should correspond to the 15 protons in the molecule. A D₂O shake experiment can be performed to confirm the -OH proton, which will disappear upon exchange.[6]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments (expecting 14).
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) Note: Chemical shifts (δ) are hypothetical but based on typical values for similar structural motifs.[5][7][8]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-Ar | 7.4 - 7.6 | m | 5H | Benzoyl aromatic protons |
| H-OH | ~5.5 | s (broad) | 1H | C2-hydroxyl proton (D₂O exchangeable) |
| H-3a/3b | 2.0 - 2.4 | m | 2H | Pyrrolidine CH₂ |
| H-4a/4b | 3.3 - 3.7 | m | 2H | Pyrrolidine CH₂ adjacent to N |
| H-6a/6b | 2.5 - 2.9 | m | 2H | Thiazolidinone CH₂ adjacent to S |
| H-8a/8b | 3.8 - 4.1 | ABq | 2H | Thiazolidinone CH₂ adjacent to N |
Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | DEPT-135 | Assignment |
| C9 | ~205 | - | Ketone Carbonyl |
| C-Amide | ~170 | - | Benzoyl Carbonyl |
| C-Ar (ipso) | ~135 | - | Benzoyl C attached to N-C=O |
| C-Ar | 127-132 | + | Benzoyl Aromatic CH |
| C2 | ~90 | - | Quaternary C with -OH |
| C5 | ~70 | - | Spiro-carbon |
| C4 | ~50 | - | Pyrrolidine CH₂ |
| C8 | ~48 | - | Thiazolidinone CH₂ |
| C6 | ~38 | - | Thiazolidinone CH₂ |
| C3 | ~35 | - | Pyrrolidine CH₂ |
2D NMR (COSY, HSQC, HMBC)
Expertise & Causality: 2D NMR experiments provide the definitive map of atomic connectivity.
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically on adjacent carbons). This will establish the -CH₂-CH₂- fragments within both the pyrrolidine and thiazolidinone rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively assigns the carbons based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is non-negotiable for confirming the connection of the benzoyl group to N1, the linkage of the two rings at the C5 spiro-center, and the relative positions of all heteroatoms and carbonyl groups.
Caption: Key HMBC correlations confirming the molecular backbone.
Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Causality: While NMR provides irrefutable evidence for the structure's connectivity in solution, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, and, crucially, the conformation of the spiro-rings (e.g., envelope or twist conformations).[9] If a chiral synthesis or separation was performed, crystallography on a single crystal can determine the absolute stereochemistry.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in ethyl acetate/hexane) is a common starting point.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution: Process the diffraction data and solve the structure using direct methods or Patterson methods (e.g., using software like SHELXT).[9]
-
Structure Refinement: Refine the structural model against the experimental data to achieve a low R-factor (typically < 5%), which indicates a good fit between the model and the data.
Data Presentation: Representative Crystallographic Data
Table 5: Hypothetical Crystallographic Parameters Note: These parameters are representative of a small organic molecule and are based on related structures.[3][9][10]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.512 |
| b (Å) | 20.711 |
| c (Å) | 12.034 |
| β (°) | 105.12 |
| Volume (ų) | 2285.1 |
| Z | 4 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.115 |
The results would confirm the connectivity established by NMR and provide crucial conformational details, such as the puckering of the five-membered rings and the dihedral angle between the benzoyl group and the spiro-system.
Conclusion
The structural elucidation of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one requires a rigorous, multi-faceted analytical approach. This guide outlines a logical and self-validating workflow that leverages the strengths of several core analytical techniques. High-resolution mass spectrometry establishes the elemental formula, and infrared spectroscopy confirms the presence of key functional groups. A suite of 1D and 2D NMR experiments, particularly HMBC, is then used to piece together the complete covalent framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. Following this comprehensive protocol ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing any compound in a research or drug development pipeline.
References
-
Güzel, Ö., N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 2008. 64(10): p. o1919. [Link]
-
Royal Society of Chemistry, 1H NMR SPECTRUM OF COMPOUND 9. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Ghorab, M.M., et al., Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 2017. 22(1). [Link]
-
Ikeda, M., et al., SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 1994. 38(6): p. 1237-1243. [Link]
-
Al-Warhi, T., et al., Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 2015. 20(5): p. 8223-8238. [Link]
-
de Oliveira, R.B., et al., Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Acta Crystallographica Section E: Crystallographic Communications, 2014. 70(Pt 11): p. o1194-o1195. [Link]
-
Chegg.com, Solved NMR spectroscopy Note that the 1H-NMR of the. Chegg Study, 2022. [Link]
-
Rathnayake, A.D., et al., Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 2021. 64(24): p. 17914-17933. [Link]
-
Guerrero-Caicedo, A., et al., Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 2020. 85(1): p. 305-316. [Link]
-
Al-Ghorbani, M., et al., Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 2024. 14(1): p. 19106. [Link]
-
Viquez, I., et al., Molecular and crystalline structure of cycloheptanespiro-3'(4'H)-6',7',8',9'-tetrahydrocyclohexa[b][4][9]thiazole-2'(5'H)-thione from powder synchrotron X-ray diffraction data. Acta Crystallographica Section B: Structural Science, 2008. 64(Pt 2): p. 217-22. [Link]
-
Youssif, S., Studies on Spiroheterocycles, Part II: Heterocyclization of the Spiro Compounds Containing Cyclohexanone and Thiobarbituric Acid with Different Bidentate Nucleophilic Reagents. ResearchGate, 2012. [Link]
-
Wang, X.-F., et al., 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 2011. 67(Pt 12): p. o3279. [Link]
-
Reich, H.J., NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data, 2020. [Link]
-
Worawalai, W., et al., synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 2022. 105(1): p. 486. [Link]
-
Noosorn, N., et al., One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate, 2018. [Link]
-
National Center for Biotechnology Information, 8-benzoyl-2-[(Z)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. PubChem Compound Summary for CID 5825193. [Link]
-
Guesmi, M., et al., Crystallographic and quantum chemical insight into the self-assembly and chemical reactivity of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione. ResearchGate, 2021. [Link]
-
Al-Warhi, T., et al., Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate, 2015. [Link]
-
Eldehna, W.M., et al., One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, In Vitro Antiproliferative Activity, and Apoptosis-Inducing Effect. Pharmaceuticals (Basel), 2023. 16(4). [Link]
-
Baklanov, M., Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 2024. 25(1): p. 1. [Link]
-
El-Faham, A., et al., X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 2023. 28(24). [Link]
-
NIST, 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-. NIST Chemistry WebBook, SRD 69. [Link]
-
MassBank of North America (MoNA), Browse Spectra. [Link]
-
Al-wsmani, F.M., et al., Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 2023. 28(13). [Link]
Sources
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chegg.com [chegg.com]
- 7. rsc.org [rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
